3-Methyl-5-(trifluoromethoxy)phenylacetonitrile
Overview
Description
3-Methyl-5-(trifluoromethoxy)phenylacetonitrile: is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a nitrile group (-CN) attached to a phenyl ring, which is further substituted with a methyl group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable substituted benzene derivative.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents under specific conditions.
Nitrile Group Formation: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Methyl Group Introduction: The methyl group is introduced via alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions to introduce trifluoromethoxy and nitrile functionalities.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological properties and as a building block for drug development.
Industry:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes .
Comparison with Similar Compounds
3-Methyl-5-(trifluoromethyl)phenylacetonitrile: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
3-Methyl-5-(methoxy)phenylacetonitrile: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness:
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-7-4-8(2-3-14)6-9(5-7)15-10(11,12)13/h4-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHRNMOVVDGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239614 | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-56-9 | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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